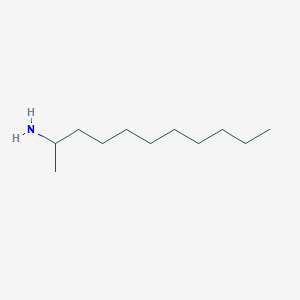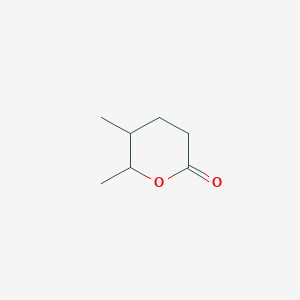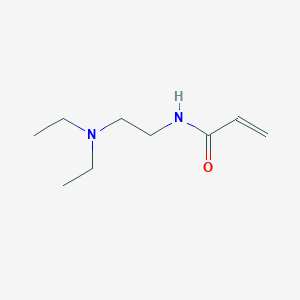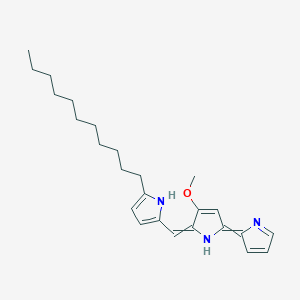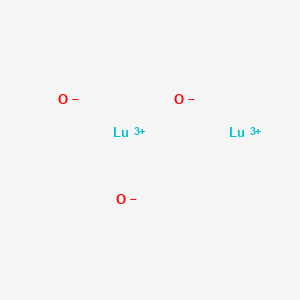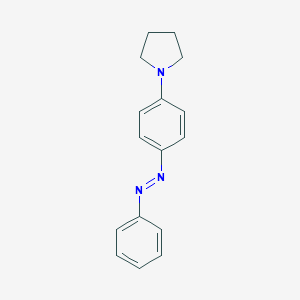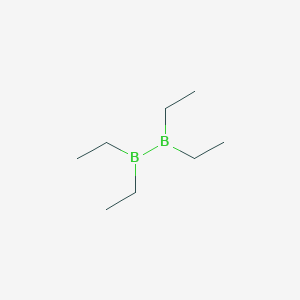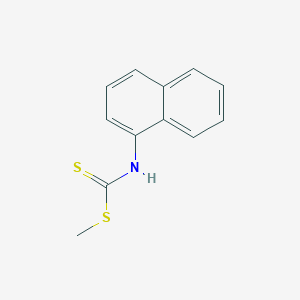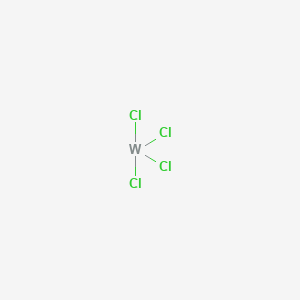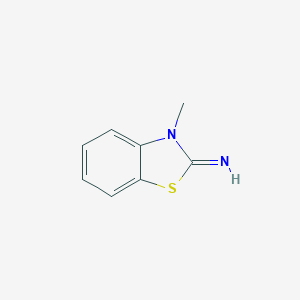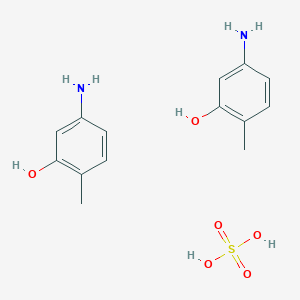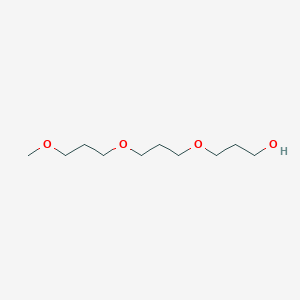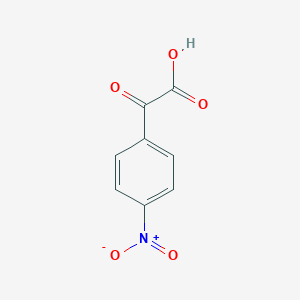
4-Nitrophenylglyoxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Nitrophenylglyoxylic acid and its analogues often involves strategic chemical reactions to introduce the nitro and glyoxylic acid functionalities. A study described the syntheses of 4-nitrophenyl β-glycosides, highlighting methods that could potentially be adapted for synthesizing 4-Nitrophenylglyoxylic acid derivatives (Hongming Chen, S. Withers, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Nitrophenylglyoxylic acid, such as its alkaline-earth metal salts, has been determined through crystallography, providing insights into its crystalline form and intermolecular interactions (B. R. Srinivasan, K. T. Dhavskar, C. Näther, 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-Nitrophenylglyoxylic acid derivatives highlight their reactivity and potential applications. For example, the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one from 4-nitrophenylglyoxal suggests the compound's utility in forming complex molecular structures (V. G. Shtamburg et al., 2019).
Physical Properties Analysis
The study of 4-Nitrophenylglyoxylic acid and its derivatives' physical properties, such as solubility, melting point, and crystal structure, is crucial for their application in material science and chemical synthesis. Although specific studies on 4-Nitrophenylglyoxylic acid's physical properties were not identified, related research on nitrophenyl compounds provides a foundation for understanding its behavior (A. Kennedy, L. S. D. Moraes, 2016).
Chemical Properties Analysis
The chemical properties of 4-Nitrophenylglyoxylic acid, including its acidity, reactivity towards nucleophiles, and participation in synthesis reactions, are areas of interest. Studies on similar nitrophenyl compounds, such as the reactivity of 4-nitrophenylacetate ions in basic solutions, offer insights into the chemical behavior that 4-Nitrophenylglyoxylic acid might exhibit (V. M. Clark, J. Hobbs, D. Hutchinson, 1969).
Applications De Recherche Scientifique
-
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Nanotechnology and Catalysis .
- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this reaction .
- Methods of Application : The process involves the synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents . The reaction is monitored by UV–visible spectroscopic techniques, allowing for easy measurement of kinetic parameters .
- Results or Outcomes : The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .
-
Reduction of 4-Nitrophenol Using Green-Fabricated Metal Nanoparticles
- Scientific Field : Environmental and Medical Research .
- Application Summary : This research focuses on the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .
- Methods of Application : The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-NP are discussed . The reaction involves the use of sodium borohydride (NaBH4) as a reducing agent in conjunction with metal catalysts .
- Results or Outcomes : The review discusses the parameters that need to be considered in the catalytic efficiency calculations and perspectives for future studies .
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREPYIWLDJQENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164202 | |
| Record name | 4-Nitrophenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylglyoxylic acid | |
CAS RN |
14922-36-2 | |
| Record name | 4-Nitrophenylglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014922362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

